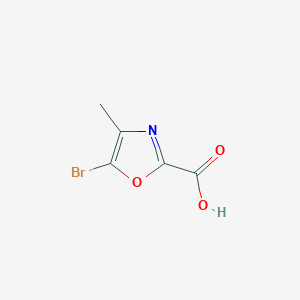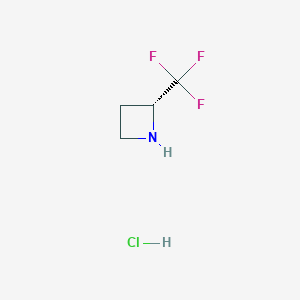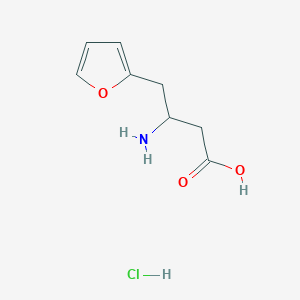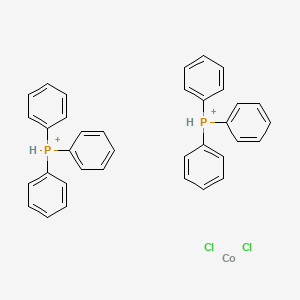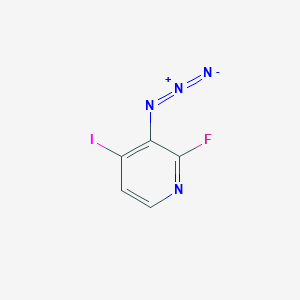
3-Azido-2-fluoro-4-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2-fluoro-4-iodopyridine is a heterocyclic compound that contains azide, fluorine, and iodine substituents on a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-fluoro-4-iodopyridine typically involves the introduction of azide, fluorine, and iodine groups onto a pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with azide, fluorine, and iodine sources under controlled conditions. For example, starting with 3-fluoro-4-iodopyridine, the azide group can be introduced using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azido-2-fluoro-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The azide, fluorine, and iodine groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF for azide introduction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: Copper(I) catalysts for azide-alkyne cycloaddition reactions.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the reagents used.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound with different functional groups.
Cyclization Products: Triazole derivatives formed from azide-alkyne cycloaddition.
Applications De Recherche Scientifique
3-Azido-2-fluoro-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the preparation of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to form bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-Azido-2-fluoro-4-iodopyridine involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, forming stable triazole rings. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-iodopyridine: Lacks the azide group but shares the fluorine and iodine substituents.
2-Fluoro-4-iodopyridine: Similar structure but with different substitution pattern.
3-Azido-4-iodopyridine: Contains azide and iodine but lacks fluorine.
Uniqueness
3-Azido-2-fluoro-4-iodopyridine is unique due to the presence of all three functional groups (azide, fluorine, and iodine) on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
153034-84-5 |
|---|---|
Formule moléculaire |
C5H2FIN4 |
Poids moléculaire |
264.00 g/mol |
Nom IUPAC |
3-azido-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C5H2FIN4/c6-5-4(10-11-8)3(7)1-2-9-5/h1-2H |
Clé InChI |
PGLAPENIFWYJNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1I)N=[N+]=[N-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)

![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)
![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
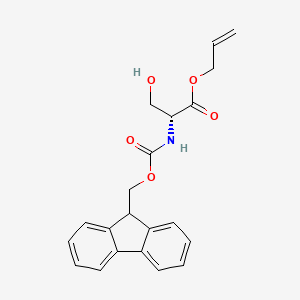
![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)
![2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)

